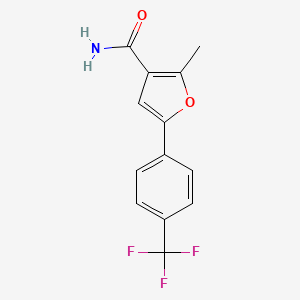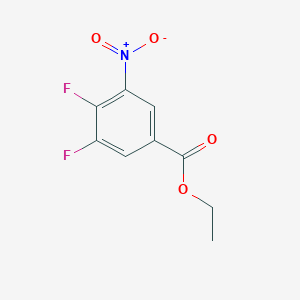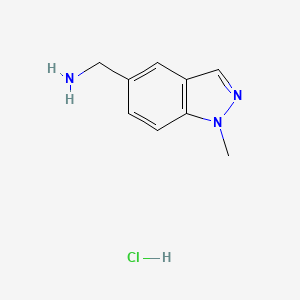
(1-甲基-1H-吲唑-5-基)甲胺盐酸盐
描述
“(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride” consists of a central indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Attached to this ring at the 5-position is a methanamine group, and a methyl group is attached to the nitrogen atom of the indazole ring .
Physical And Chemical Properties Analysis
“(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride” has a molecular weight of 183.64 g/mol . It is a solid at room temperature . More detailed physical and chemical properties would require experimental determination or computational prediction.
科学研究应用
抗菌活性
该化合物已被研究其抗菌特性。例如,甲胺的衍生物,如那些包含 1,2,3-三唑部分的衍生物,已显示出中等至非常好的抗菌和抗真菌活性,表明在对抗病原菌株方面具有潜在的效用 (Thomas、Adhikari 和 Shetty,2010).
合成和表征
研究重点是甲胺各种衍生物的合成和表征。例如,合成 N,N-二苄基-1-(1-[(4-甲基-2-苯基-4,5-二氢恶唑-4-基)甲基)]-1H-1,2,3-三唑-4-基)甲胺提供了对化合物结构的见解通过 NMR 光谱和元素分析 (Younas、Abdelilah 和 Anouar,2014).
药理学特征
研究探索了相关化合物的药理学特征,例如 YM348,一种 5-HT2C 受体激动剂。这些研究揭示了该化合物诱导某些生理反应的潜力,例如大鼠的阴茎勃起和运动不足,这可能对理解神经和心理过程具有重要意义 (Kimura 等人,2004).
单胺氧化酶 B 抑制
对结构上与甲胺衍生物相关的吲唑和吲哚-甲酰胺的研究表明,它们是单胺氧化酶 B (MAO-B) 的有效抑制剂。这表明在治疗神经系统疾病中具有潜在应用 (Tzvetkov 等人,2014).
抗抑郁样活性
某些甲胺衍生物已被确定为血清素 5-HT1A 受体偏向激动剂,具有强大的抗抑郁样活性。这些化合物可能是抗抑郁药的有希望的候选者 (Sniecikowska 等人,2019).
针对抗癌特性的 SIRT1 抑制
已经合成了一系列甲胺衍生物并通过 SIRT1 抑制评估了其抗癌特性,表明这些化合物在癌症治疗中的潜力 (Panathur 等人,2013).
作用机制
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (such as kinases) and modulate their activity . This modulation can result in changes in the cellular processes controlled by these targets .
Biochemical Pathways
Given the potential targets of this compound, it can be hypothesized that it may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the potential targets of this compound, it can be inferred that its action may result in changes in cell cycle progression and cell volume regulation .
生化分析
Biochemical Properties
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . Additionally, it has been observed to affect cell proliferation and apoptosis in various cell types.
Molecular Mechanism
At the molecular level, (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride vary with different dosages in animal models. At low doses, it can enhance certain cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to elicit a biological response .
Metabolic Pathways
(1-Methyl-1H-indazol-5-yl)methanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by these interactions, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of (1-Methyl-1H-indazol-5-yl)methanamine hydrochloride is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context. For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect signaling pathways .
属性
IUPAC Name |
(1-methylindazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOKRURVYHQHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)C=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



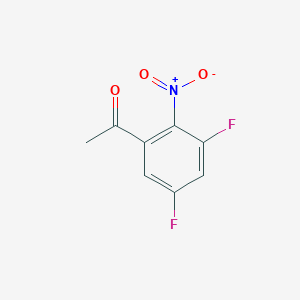
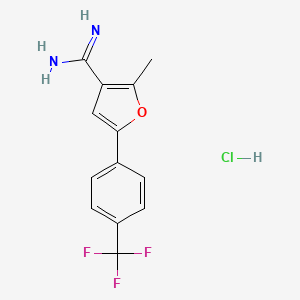
![2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid](/img/structure/B1413058.png)

![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine](/img/structure/B1413062.png)
![Imidazo[1,2-b]pyridazin-6-ylcyanamide](/img/structure/B1413063.png)
![methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1413064.png)
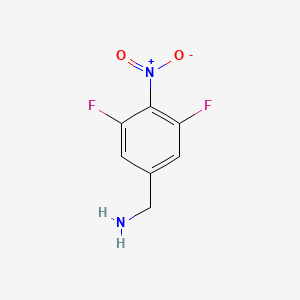
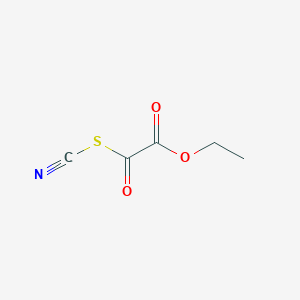
![C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1413073.png)
